

CCR5 Expression: A Comparative Analysis in Healthy and Cancerous Tissues

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Compound of Interest

Compound Name: CR5 protein
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C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in immune cell trafficking. While its expression is well-characterized in various immune cells under normal physiological conditions, mounting evidence highlights its aberrant expression in numerous cancers, where it is often associated with tumor progression, metastasis, and a poor prognosis. This guide provides a comparative overview of CCR5 expression in healthy versus cancerous tissues, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Comparison of CCR5 Expression

The following table summarizes the differential expression of CCR5 in various cancerous tissues compared to their healthy counterparts. The data is compiled from several studies and databases, including The Cancer Genome Atlas (TCGA).

Tissue Type	Healthy Tissue CCR5 Expression	Cancerous Tissue CCR5 Expression	Method of Quantification	Reference
Colon	Low to negligible in normal colonic epithelium.	Significantly upregulated in colorectal cancer (CRC). Median TPM in primary tumors: 3.05.[1]	RNA-Seq (TPM)	[1]
Breast	Generally low in normal breast epithelium.	Highly expressed in breast cancer, particularly in triple-negative breast cancer (TNBC), with over 95% of TNBC tumors expressing CCR5.[2]	Immunohistochemistry (% positive cells), RNA-Seq	[2]
Stomach	Low expression in normal gastric mucosa.	Upregulated in gastric cancer cell lines and tissues. Associated with poorer prognosis.	RT-PCR, Flow Cytometry, Immunohistochemistry	
Bladder	Low expression in normal urothelium.	Significantly higher expression in urothelial carcinoma compared to many other cancer types. Average H-score	Immunohistochemistry (H-score)	

of 183.3 in
urothelial
carcinoma.

Experimental Protocols

Accurate quantification of CCR5 expression is critical for both research and clinical applications. The two most common methods for assessing CCR5 expression in tissues are Immunohistochemistry (IHC) for protein detection and quantitative Real-Time Polymerase Chain reaction (qPCR) for mRNA level analysis.

Immunohistochemistry (IHC) Protocol for CCR5 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the key steps for detecting **CCR5 protein** in FFPE tissue sections.

- Deparaffinization and Rehydration:
 1. Immerse slides in three changes of xylene for 5 minutes each.
 2. Transfer slides through two changes of 100% ethanol for 3 minutes each.
 3. Transfer slides through two changes of 95% ethanol for 3 minutes each.
 4. Transfer slides through one change of 70% ethanol for 3 minutes.
 5. Rinse slides in distilled water.
- Antigen Retrieval:
 1. Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0).
 2. Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
 3. Allow slides to cool to room temperature (approximately 20-30 minutes).
 4. Rinse slides with phosphate-buffered saline (PBS).

- Blocking and Staining:
 1. Incubate sections with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.
 2. Rinse with PBS.
 3. Incubate with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.
 4. Incubate with the primary antibody against CCR5 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
 5. Wash slides three times with PBS.
 6. Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
 7. Wash slides three times with PBS.
 8. Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
 9. Wash slides three times with PBS.
- Detection and Counterstaining:
 1. Incubate sections with a diaminobenzidine (DAB) substrate-chromogen solution until the desired stain intensity develops.
 2. Rinse slides with distilled water.
 3. Counterstain with hematoxylin for 1-2 minutes.
 4. "Blue" the hematoxylin in running tap water or a bluing reagent.
 5. Dehydrate the sections through graded alcohols and clear in xylene.
 6. Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) Protocol for CCR5 mRNA Expression

This protocol provides a framework for quantifying CCR5 mRNA levels in tissue samples.

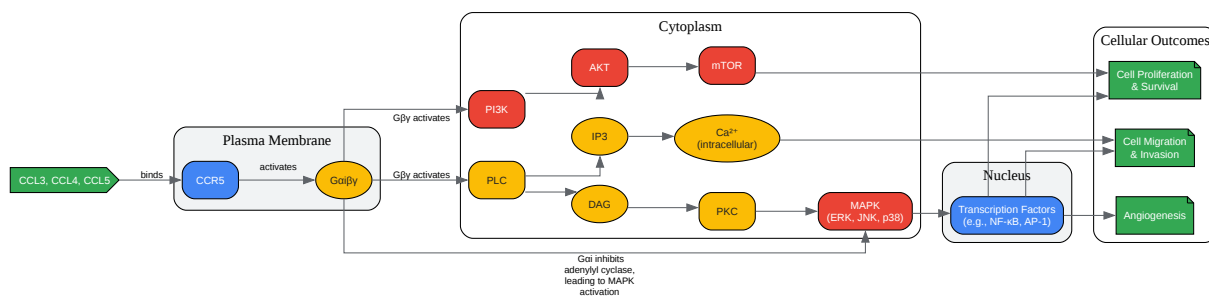
- RNA Extraction:
 1. Homogenize fresh or frozen tissue samples in a lysis buffer (e.g., TRIzol).
 2. Extract total RNA using a phenol-chloroform extraction method or a commercial RNA isolation kit.
 3. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
 4. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
- cDNA Synthesis (Reverse Transcription):
 1. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and random hexamers or oligo(dT) primers.
 2. Incubate the reaction mixture according to the manufacturer's protocol (e.g., 60 minutes at 42°C).
 3. Inactivate the reverse transcriptase by heating (e.g., 5 minutes at 95°C).
- qPCR Reaction:
 1. Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for CCR5, and a reference gene (e.g., GAPDH, ACTB), DNA polymerase, and reaction buffer.
 2. Add the cDNA template to the master mix.
 3. Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol:

- Initial denaturation (e.g., 95°C for 10 minutes).
 - 40 cycles of:
 - Denaturation (e.g., 95°C for 15 seconds).
 - Annealing/Extension (e.g., 60°C for 60 seconds).
4. Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
- Data Analysis:
 1. Determine the cycle threshold (Ct) values for both CCR5 and the reference gene.
 2. Calculate the relative expression of CCR5 mRNA using the $\Delta\Delta C_t$ method, normalizing the expression of CCR5 to the reference gene.

Visualizations

CCR5 Signaling Pathway

The binding of chemokines, such as CCL5, to CCR5 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.

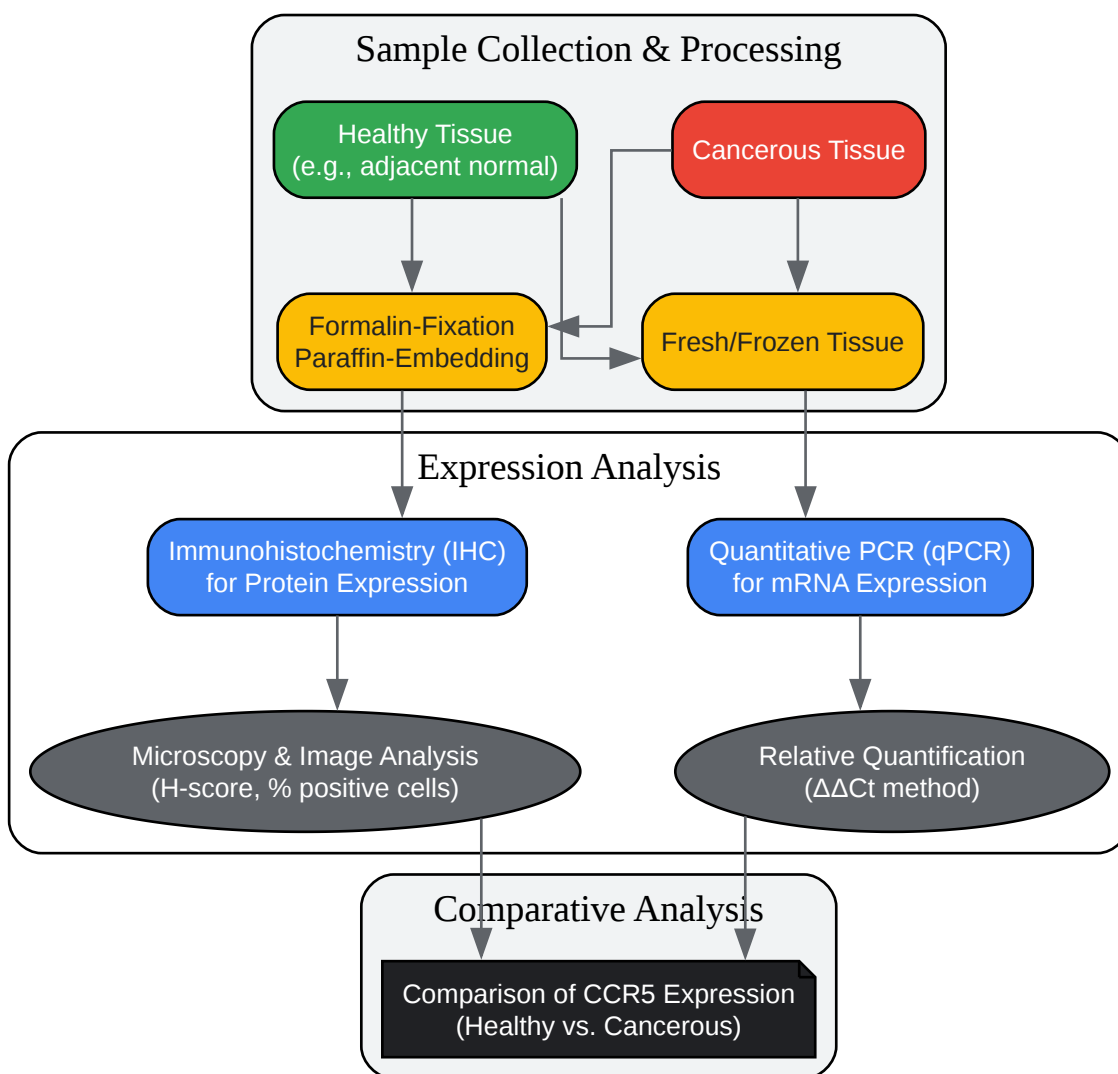


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Caption: Simplified CCR5 signaling pathway in cancer cells.

Experimental Workflow for Comparing CCR5 Expression

This diagram illustrates a typical workflow for comparing CCR5 expression between healthy and cancerous tissues using IHC and qPCR.



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Caption: Workflow for CCR5 expression analysis.

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